Cas no 4380-55-6 (Deltacortinene Acetate)

Deltacortinene Acetate 化学的及び物理的性質
名前と識別子
-
- Deltacortinene Acetate
- DELTACORTINENE ACETATE (PREDISOLONE ACETATE IMPURITY)
- pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione 21-acetate
- 21-ACETOXY-17-HYDROXY-1,4,9(11)-PREGNATRIEN-3,20-DIONE
- [2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
- 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione 21-Acetate; 21-Acetoxy-17a-hydroxypregna-1,4,9(11)-triene-3,20-dione;
- 17-Hydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate
- TTA4SP1HRQ
- 17-hydroxy-3,20-dioxopregna-1,4,9 (11)-trien-21-yl acetate
- SCHEMBL10414458
- SBUSWJGDMXBNFJ-GACAOOTBSA-N
- 1,4,9(11)-Pregnatriene-3,20-dione, 21-acetoxy-17-hydroxy-
- 21-Acetoxy-17alpha-hydroxypregna-1,4,9(11)-triene-3,20-dione
- 4380-55-6
- PREDNISOLONE ACETATE IMPURITY E [EP IMPURITY]
- 21-(Acetyloxy)-17-hydroxypregna-1,4,9(11)-triene-3,20-dione
- 21-ACETOXY-17.ALPHA.-HYDROXYPREGNA-1,4,9(11)-TRIENE-3,20-DIONE
- 17-Hydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate #
- Prednisolone acetate impurity E [EP]
- UNII-TTA4SP1HRQ
- AKOS032430349
-
- インチ: InChI=1S/C23H28O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h6-7,9,12,17,19,27H,4-5,8,10-11,13H2,1-3H3/t17-,19+,21+,22+,23+/m1/s1
- InChIKey: SBUSWJGDMXBNFJ-GACAOOTBSA-N
- ほほえんだ: CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)O
計算された属性
- せいみつぶんしりょう: 384.19400
- どういたいしつりょう: 384.19367399g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 849
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- PSA: 80.67000
- LogP: 3.07770
Deltacortinene Acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D230755-500mg |
Deltacortinene Acetate |
4380-55-6 | 500mg |
$ 1777.00 | 2023-09-08 | ||
A2B Chem LLC | AG23629-500mg |
Deltacortinene Acetate (Predisolone Acetate IMpurity) |
4380-55-6 | 500mg |
$1822.00 | 2024-04-20 | ||
TRC | D230755-50mg |
Deltacortinene Acetate |
4380-55-6 | 50mg |
$ 227.00 | 2023-09-08 | ||
A2B Chem LLC | AG23629-50mg |
Deltacortinene Acetate (Predisolone Acetate IMpurity) |
4380-55-6 | 50mg |
$338.00 | 2024-04-20 |
Deltacortinene Acetate 関連文献
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
Deltacortinene Acetateに関する追加情報
Deltacortinene Acetate (CAS No. 4380-55-6): A Comprehensive Overview of Its Chemical Profile and Emerging Applications
Deltacortinene Acetate, chemically designated as 5α,8α-dihydroxy-6β,9α-dimethyl-3β-acetoxy-22E-trans-cholen-24-oic acid, is a naturally occurring triterpenoid compound derived from the fungal species Cladosporium resinae. With the CAS No. 4380-55-6, this compound has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and promising biological activities. The acetate ester form enhances its solubility and bioavailability, making it a valuable candidate for further investigation in drug development.
The chemical structure of Deltacortinene Acetate is characterized by a complex tetracyclic framework, including a lupane skeleton with modifications that contribute to its distinct pharmacological properties. The presence of multiple hydroxyl and methyl groups, along with the acetoxy functional group at the C-3 position, imparts significant reactivity and potential interactions with various biological targets. This structural complexity has fueled extensive research into its mechanisms of action and therapeutic applications.
Recent studies have highlighted the immunomodulatory properties of Deltacortinene Acetate, particularly in the context of modulating inflammatory responses. Research published in peer-reviewed journals has demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. These findings align with the growing interest in natural products that can modulate the immune system without excessive toxicity, a critical consideration in modern medicine.
The compound's potential role in treating autoimmune disorders has also been explored. Preclinical studies have shown that Deltacortinene Acetate can attenuate the progression of diseases such as rheumatoid arthritis by suppressing T-cell activation and reducing synovial inflammation. These results are particularly noteworthy given the limitations associated with conventional immunosuppressive therapies, which often come with significant side effects. The natural origin of Deltacortinene Acetate adds to its appeal as a safer alternative or adjunct therapy.
Beyond its immunomodulatory effects, Deltacortinene Acetate has shown promise in anti-cancer research. Emerging evidence suggests that it can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating stress signaling pathways. The compound's ability to selectively target malignant cells while sparing healthy tissues makes it an attractive candidate for further development into a chemotherapeutic agent. Additionally, its ability to enhance the efficacy of conventional cancer treatments by sensitizing resistant cell lines is an area of active investigation.
The pharmacokinetic profile of Deltacortinene Acetate is another critical aspect that has been studied extensively. Animal models have revealed that the compound exhibits moderate bioavailability following oral administration, with peak plasma concentrations observed within hours of dosing. Its metabolic stability suggests that it can be administered repeatedly without significant accumulation, although further studies are needed to fully characterize its clearance pathways. The acetate ester form appears to enhance absorption across biological membranes, potentially improving therapeutic outcomes.
From a synthetic chemistry perspective, Deltacortinene Acetate serves as an interesting scaffold for drug discovery and development. Researchers have leveraged its structural motif to design analogs with enhanced potency or selectivity for specific biological targets. The ease with which its core structure can be modified while retaining key pharmacophoric features makes it a versatile tool for medicinal chemists seeking to develop novel therapeutics.
The safety profile of Deltacortinene Acetate has been evaluated through various toxicological studies conducted both in vitro and in vivo. Initial findings indicate that the compound exhibits low acute toxicity at high doses, suggesting a favorable safety margin for clinical use. However, long-term studies are necessary to fully assess any potential chronic adverse effects associated with repeated exposure.
The growing body of research supporting the therapeutic potential of Deltacortinene Acetate has prompted interest from academic institutions and pharmaceutical companies alike. Collaborative efforts are underway to translate preclinical findings into clinical trials aimed at validating its efficacy in human diseases. These trials are expected to provide definitive evidence regarding its role in treating conditions such as autoimmune disorders and cancer.
The sustainability aspect of using natural products like Deltacortinene Acetate is also worth mentioning. As concerns about environmental impact and resource depletion grow, there is increasing emphasis on developing therapeutics from renewable sources rather than solely relying on synthetic chemicals. The ability to isolate Deltacortinene Acetate from fungal biomass offers an eco-friendly alternative that aligns with green chemistry principles.
In conclusion, Deltacortinene Acetate (CAS No. 4380-55-6) is a multifaceted compound with significant promise in pharmaceutical applications. Its unique chemical structure underpins its diverse biological activities, particularly in modulating immune responses and inhibiting cancer cell proliferation. Ongoing research continues to uncover new mechanisms by which this triterpenoid exerts its effects, paving the way for innovative therapeutic strategies.
4380-55-6 (Deltacortinene Acetate) 関連製品
- 1107-99-9(Prednisolone Pivalate)
- 2203-97-6(Hydrocortisone hemisuccinate)
- 2921-57-5(Methylprednisolone succinate)
- 125-10-0(Prednisone Acetate)
- 50-04-4(Cortisone acetate)
- 52-21-1(prednisolone acetate)
- 2920-86-7(Prednisolone hemisuccinate)
- 1106-03-2(Meprednisone Acetate)
- 50-03-3(Hydrocortisone acetate)
- 630-56-8(Hydroxyprogesterone caproate)




